3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid
Overview
Description
3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a methoxyphenoxy group, and a cyano-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the cyano group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acids, while reduction can produce amines.
Scientific Research Applications
3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. For instance, the benzoic acid moiety can act as a ligand, binding to proteins or enzymes and modulating their activity . The cyano group may also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Gallic acid
- Protocatechuic acid
- p-Hydroxybenzoic acid
- Syringic acid
- p-Coumaric acid
- Caffeic acid
- Ferulic acid
- Sinapic acid
Uniqueness
What sets 3-({4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy}methyl)benzoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano-phenylethenyl group, in particular, adds a level of complexity and potential reactivity that is not found in simpler phenolic acids.
Properties
IUPAC Name |
3-[[4-[(Z)-2-cyano-2-phenylethenyl]-2-methoxyphenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-23-14-17(12-21(15-25)19-7-3-2-4-8-19)10-11-22(23)29-16-18-6-5-9-20(13-18)24(26)27/h2-14H,16H2,1H3,(H,26,27)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLKGRPQGCANM-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC=C2)OCC3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=CC=C2)OCC3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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